

# Application of Hsd17B13-IN-38 in Organoid Models of Liver Disease

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Hsd17B13-IN-38 |           |
| Cat. No.:            | B12369496      | Get Quote |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies have revealed a strong association between loss-of-function variants in the HSD17B13 gene and a reduced risk of developing nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease.[2][4][5][6] These findings have identified HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases.[1][3][7] **Hsd17B13-IN-38** is a novel small molecule inhibitor designed to target the enzymatic activity of HSD17B13.

Liver organoids have emerged as powerful in vitro models that recapitulate the complex cellular architecture and function of the native liver.[8][9][10][11][12] These three-dimensional, self-organizing structures derived from pluripotent stem cells or primary liver tissues provide a physiologically relevant platform for disease modeling and drug screening.[8][9][10][11][12] This document provides detailed application notes and protocols for the use of **Hsd17B13-IN-38** in liver organoid models of NAFLD/NASH.

## **HSD17B13 Signaling in Liver Disease**

HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[1][2] While its precise physiological function is still under investigation, it is known to possess retinol dehydrogenase



activity, converting retinol to retinaldehyde.[2] In the context of liver disease, increased expression of HSD17B13 is associated with the progression of NAFLD.[1] Inhibition of HSD17B13 is hypothesized to ameliorate liver injury by modulating lipid metabolism and reducing lipotoxicity.



Click to download full resolution via product page

Caption: HSD17B13 signaling pathway in hepatocytes.

## **Experimental Protocols**

# I. Generation of Liver Organoids from Human Pluripotent Stem Cells (hPSCs)

This protocol outlines the generation of liver organoids from hPSCs, a widely used method for creating patient-specific and disease-relevant models.

#### Materials:

- Human pluripotent stem cells (hPSCs)
- mTeSR™1 medium



- Matrigel®
- DMEM/F-12
- KnockOut<sup>™</sup> Serum Replacement
- GlutaMAX™
- Non-Essential Amino Acids (NEAA)
- 2-Mercaptoethanol
- Activin A
- bFGF
- BMP4
- HGF
- Dexamethasone
- Oncostatin M

#### Procedure:

- hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium.
- Hepatic Endoderm Differentiation (Days 0-5):
  - Day 0: Seed hPSCs at a density of 1 x 10<sup>5</sup> cells/cm<sup>2</sup>.
  - Days 1-5: Induce differentiation to definitive endoderm using RPMI 1640 medium supplemented with B-27<sup>™</sup> Supplement, GlutaMAX<sup>™</sup>, Activin A (100 ng/mL), and bFGF (20 ng/mL).
- Hepatic Progenitor Specification (Days 6-10):







- Culture cells in KnockOut<sup>™</sup> DMEM supplemented with KnockOut<sup>™</sup> Serum Replacement,
  GlutaMAX<sup>™</sup>, NEAA, 2-Mercaptoethanol, BMP4 (20 ng/mL), and bFGF (10 ng/mL).
- Hepatoblast Expansion and Organoid Formation (Days 11-15):
  - Lift hepatoblasts and resuspend in Matrigel.
  - Plate Matrigel domes in ultra-low attachment plates.
  - Culture in hepatocyte culture medium supplemented with HGF (20 ng/mL) and EGF (50 ng/mL).
- Organoid Maturation (Days 16-25):
  - Culture organoids in hepatocyte maturation medium containing dexamethasone and Oncostatin M.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. [PDF] Using Liver Organoids as Models to Study the Pathobiology of Rare Liver Diseases
  | Semantic Scholar [semanticscholar.org]
- 9. Liver organoids: established tools for disease modeling and drug development PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Liver organoids: From fabrication to application in liver diseases [frontiersin.org]
- 12. A decade of liver organoids: Advances in disease modeling PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Hsd17B13-IN-38 in Organoid Models of Liver Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369496#application-of-hsd17b13-in-38-in-organoid-models-of-liver-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com